2-(Methylthio)phenyl isothiocyanate
Overview
Description
2-(Methylthio)phenyl isothiocyanate is an organic compound with the molecular formula C8H7NS2. It contains both an isothiocyanate group (-N=C=S) and a methylthio group (-S-CH3) attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis usually begins with 2-(Methylthio)aniline.
Isothiocyanation: This compound is then treated with a reagent like thiophosgene or a similar agent to introduce the isothiocyanate group. Common conditions include the use of an appropriate solvent (e.g., dichloromethane) and a base (e.g., pyridine).
Industrial Production Methods:
Large-scale production methods often involve the same starting materials and reagents, with optimizations for yield and purity through controlled temperature and pressure conditions, use of catalysts, and efficient separation techniques.
Chemical Reactions Analysis
2-(Methylthio)phenyl isothiocyanate undergoes several types of reactions:
Oxidation: Oxidative conditions can modify the sulfur-containing group, potentially leading to sulfoxides or sulfones.
Reduction: Reductive conditions, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride, can reduce the isothiocyanate group to an amine.
Substitution Reactions: The isothiocyanate group can react with nucleophiles (e.g., amines) to form thioureas.
Addition Reactions: It can add across double bonds in specific conditions, leading to a variety of addition products.
Scientific Research Applications
2-(Methylthio)phenyl isothiocyanate is used widely in scientific research:
Chemistry: It serves as a building block for synthesizing various complex organic compounds.
Biology: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Potential therapeutic applications are explored due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals, intermediates in organic synthesis, and in materials science.
Mechanism of Action
The isothiocyanate group reacts with nucleophiles, including amines, amino acids, and proteins, forming stable adducts. This can modify the function of biological molecules and interfere with cellular pathways, hence its bioactivity.
Comparison with Similar Compounds
Compared to similar isothiocyanates:
Phenyl isothiocyanate: Lacks the methylthio group, hence different reactivity and properties.
Benzyl isothiocyanate: Has a different substituent on the benzene ring (benzyl instead of methylthio), affecting its reactivity.
Allyl isothiocyanate: Contains an allyl group, making it more reactive in certain conditions.
Similar compounds include:
Phenyl isothiocyanate
Benzyl isothiocyanate
Allyl isothiocyanate
So, what do you think? Fascinating stuff, right?
Properties
IUPAC Name |
1-isothiocyanato-2-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIODOISHDGRELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199332 | |
Record name | 2-(Methylthio)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51333-75-6 | |
Record name | 2-(Methylthio)phenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylthio)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylthio)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Methylthio)phenyl isothiocyanate in the context of this study?
A1: The study identified this compound as one of the compounds present in the root exudates of Welsh onion varieties ('Yuanzang' and 'Zhangqiu'). These exudates demonstrated both stimulatory and inhibitory effects on cucumber seed germination and significantly inhibited the growth of the fungal pathogen Fusarium oxysporum f. sp. cucumerinum []. While the study doesn't specifically investigate the individual effects of this compound, its presence in the exudates suggests it could contribute to the observed allelopathic activities. Further research is needed to determine its specific role and potential interactions with other compounds in the root exudates.
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